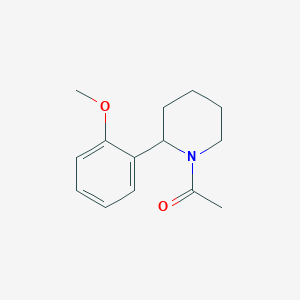
2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a chemical compound known for its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide typically involves the reaction of 4,5-dichloro-6-oxopyridazine with N-methylacetamide under specific conditions. One common method includes the use of potassium tert-butoxide in toluene at room temperature, which provides the desired product in good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes that ensure high yield and purity. The use of eco-friendly and stable reagents, such as alkyl and aryl 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates, is preferred for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, to form various derivatives.
Common Reagents and Conditions
Oxidation: DDQ in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinone derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug discovery, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide involves its interaction with specific molecular targets. For instance, it can form covalent bonds with certain enzymes, leading to inhibition of their activity. This interaction is often mediated by the halogenated pyridazinone group, which can form a covalent bond with cysteine residues in the target proteins .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dichloro-6-oxopyridazin-1(6H)-carboxylates: These compounds are similar in structure and are used as alternatives to chloroformates for the synthesis of symmetric and asymmetric carbonates.
2,4-Dichloro-6-phenylpyrimidine: Another related compound that undergoes similar types of reactions and has comparable applications.
Uniqueness
2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is unique due to its specific substitution pattern and the presence of the N-methylacetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C7H7Cl2N3O2 |
|---|---|
Peso molecular |
236.05 g/mol |
Nombre IUPAC |
2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C7H7Cl2N3O2/c1-10-5(13)3-12-7(14)6(9)4(8)2-11-12/h2H,3H2,1H3,(H,10,13) |
Clave InChI |
KBWAXLSVVDTQSE-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)CN1C(=O)C(=C(C=N1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


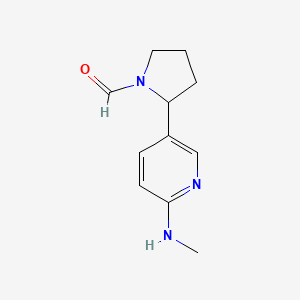

![6-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11810812.png)
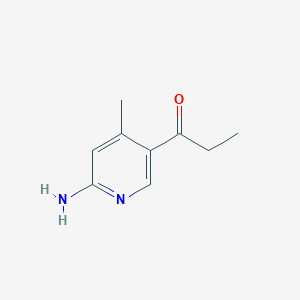
![6-Fluoro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11810821.png)
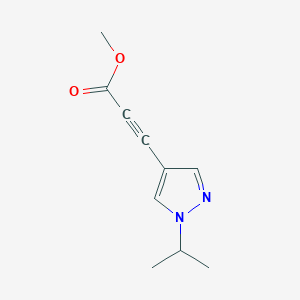
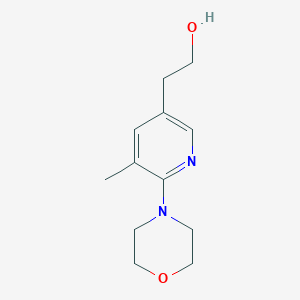

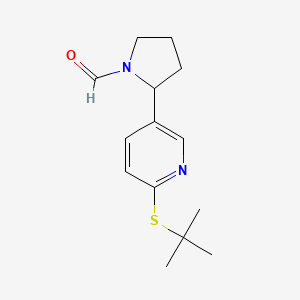
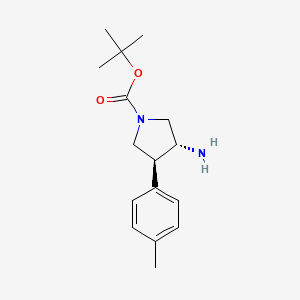
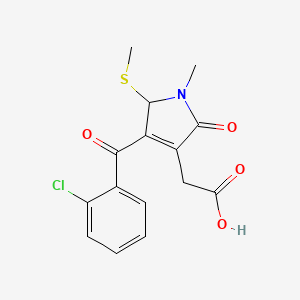
![(3R)-5,6-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B11810856.png)

